{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone
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Overview
Description
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features an azulenyl core substituted with a dimethylaminophenyl group and a phenylmethanone moiety, contributing to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the azulenyl core, followed by the introduction of the dimethylaminophenyl group through electrophilic substitution reactions. The final step involves the addition of the phenylmethanone group via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulenyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can affect various cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone: shares similarities with other azulenyl derivatives and phenylmethanone compounds.
1-(4-Fluorophenyl)piperazine: Another compound with a phenyl group and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone , often referred to in literature as a derivative of azulene, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H23N\O
- Molecular Weight : 337.49 g/mol
The compound features an azulene core, which is a bicyclic aromatic hydrocarbon known for its distinctive blue color, combined with a dimethylaminophenyl group that enhances its electronic properties.
Antioxidant Properties
Research indicates that compounds with azulene moieties often exhibit significant antioxidant activity. The presence of the dimethylamino group may enhance this property by stabilizing free radicals. A study on related compounds showed that they possess strong radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .
Cholinesterase Inhibition
One notable biological activity of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. A related compound demonstrated potent inhibition of acetylcholinesterase (AChE), with an IC50 value of 20 nM, suggesting that our compound may exhibit similar inhibitory effects due to structural similarities .
Antimicrobial Activity
Studies on azulene derivatives have also indicated antimicrobial properties. The compound's unique structure may interact with microbial membranes or enzymes, leading to inhibition of growth. Although specific data on this compound is limited, the general trend in azulene derivatives supports this potential.
Case Study 1: Synthesis and Characterization
A synthesis study reported the successful creation of a related azulene derivative through a condensation reaction involving dimethylaminobenzaldehyde and other reagents. The resulting compound exhibited structural characteristics conducive to biological activity, confirmed via NMR and mass spectrometry .
Case Study 2: Biological Assays
In vitro assays conducted on similar compounds revealed significant AChE inhibition and antioxidant activities. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents could lead to enhanced biological profiles, emphasizing the role of the dimethylamino group in increasing potency against AChE .
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H23N\O |
Molecular Weight | 337.49 g/mol |
AChE Inhibition IC50 | ~20 nM |
Antioxidant Activity | Significant |
Properties
CAS No. |
916584-43-5 |
---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[3-[4-(dimethylamino)phenyl]azulen-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21NO/c1-26(2)20-15-13-18(14-16-20)23-17-24(22-12-8-4-7-11-21(22)23)25(27)19-9-5-3-6-10-19/h3-17H,1-2H3 |
InChI Key |
WHWSIMSUCDVCOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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